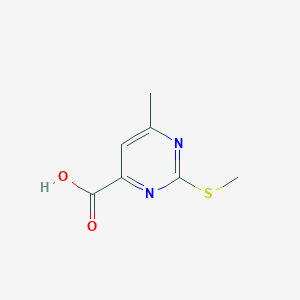

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid

Description

Structural Characterization of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic Acid

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms within aromatic ring systems. The compound's official International Union of Pure and Applied Chemistry name is designated as 6-methyl-2-methylsulfanyl-pyrimidine-4-carboxylic acid, reflecting the precise positioning of substituents around the pyrimidine core structure. The Chemical Abstracts Service registry number for this compound is 16490-19-0, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular formula C₇H₈N₂O₂S indicates the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 184.22 grams per mole. The simplified molecular-input line-entry system representation O=C(C1=NC(SC)=NC(C)=C1)O provides a linear notation that captures the complete structural connectivity of the molecule. This nomenclature system ensures precise communication of the compound's structure across scientific disciplines and facilitates accurate identification in chemical literature and databases.

The systematic naming convention emphasizes the pyrimidine ring as the parent structure, with numerical designations indicating the specific positions of substituents. The methylthio group, also referred to as methylsulfanyl in contemporary nomenclature, occupies position 2 of the pyrimidine ring, while the methyl group is located at position 6, and the carboxylic acid functionality is positioned at carbon 4. This naming system provides unambiguous identification of the compound's structural features and enables clear communication among researchers working with this heterocyclic system.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristics typical of substituted pyrimidine derivatives, with the heterocyclic ring maintaining planarity while accommodating the steric requirements of the various substituents. The pyrimidine ring adopts a planar configuration with nitrogen atoms positioned at the 1 and 3 positions, creating a six-membered aromatic system with electron delocalization across the ring structure. The bond angles within the pyrimidine ring approximate 120 degrees, consistent with sp² hybridization of the carbon and nitrogen atoms participating in the aromatic system.

The carboxylic acid group at position 4 introduces additional geometric considerations, with the carbonyl carbon exhibiting sp² hybridization and the hydroxyl group capable of rotation around the carbon-oxygen single bond. The presence of the carboxylic acid functionality enables hydrogen bonding interactions both intramolecularly and intermolecularly, influencing the overall molecular conformation and crystal packing arrangements. The methylthio substituent at position 2 introduces a sulfur atom that extends outward from the pyrimidine plane, with the carbon-sulfur-carbon bond angle typically ranging between 95 and 105 degrees.

The methyl group positioned at carbon 6 of the pyrimidine ring contributes to the overall molecular volume and may influence the compound's packing efficiency in crystalline forms. Crystallographic analysis of related pyrimidine carboxylic acid derivatives has revealed that these compounds frequently adopt layered structures in the solid state, with hydrogen bonding between carboxylic acid groups facilitating the formation of dimeric units or extended networks. The methylthio group's orientation relative to the pyrimidine plane plays a crucial role in determining intermolecular interactions and ultimately affects the compound's physical properties such as melting point and solubility characteristics.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through the analysis of proton and carbon-13 environments within the molecule. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the various hydrogen-containing substituents, with chemical shifts reflecting the electronic environment surrounding each proton. The methyl group attached to the sulfur atom typically appears as a singlet in the range of 2.4 to 2.6 parts per million, consistent with observations in related methylthio-substituted pyrimidines.

The methyl group at position 6 of the pyrimidine ring generates a characteristic singlet signal, typically observed around 2.4 parts per million, while the aromatic proton at position 5 of the pyrimidine ring appears as a singlet in the aromatic region between 6.3 and 6.4 parts per million. The carboxylic acid proton, when observed, appears as a broad signal in the range of 10 to 12 parts per million, though this signal may be absent in certain solvents due to rapid exchange with the deuterated solvent. Integration ratios provide quantitative confirmation of the number of protons contributing to each signal, with the methylthio and ring methyl groups each integrating for three protons, and the aromatic proton integrating for one proton.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information by revealing the chemical environments of all carbon atoms within the molecule. The carbonyl carbon of the carboxylic acid group typically resonates between 165 and 175 parts per million, while the aromatic carbons of the pyrimidine ring appear in the range of 100 to 170 parts per million depending on their substitution pattern and electronic environment. The methyl carbon atoms attached to sulfur and to the pyrimidine ring appear in the aliphatic region, typically between 10 and 25 parts per million. The multiplicity and coupling patterns observed in carbon-13 spectra provide additional structural confirmation and enable assignment of specific carbon environments within the molecular framework.

Infrared Vibrational Mode Assignments

Infrared spectroscopy of this compound reveals characteristic vibrational modes that correspond to specific functional groups and bonding interactions within the molecule. The carboxylic acid functionality exhibits distinctive absorption bands, with the carbonyl stretching vibration typically appearing as a strong absorption between 1700 and 1725 wavenumbers. The broad absorption band observed between 2500 and 3300 wavenumbers corresponds to the hydroxyl stretching vibration of the carboxylic acid group, often appearing as a broad, intense feature due to hydrogen bonding interactions.

The pyrimidine ring system contributes multiple vibrational modes in the fingerprint region between 600 and 1600 wavenumbers, including carbon-carbon and carbon-nitrogen stretching vibrations that are characteristic of aromatic heterocycles. The carbon-hydrogen stretching vibrations of the methyl groups appear in the range of 2850 to 3000 wavenumbers, while the aromatic carbon-hydrogen stretching of the pyrimidine ring proton typically occurs around 3050 wavenumbers. The methylthio group introduces additional vibrational modes, including carbon-sulfur stretching vibrations that appear in the lower frequency region below 700 wavenumbers.

Bending vibrations of the methyl groups contribute to the spectral complexity in the range of 1350 to 1500 wavenumbers, while the carboxylic acid group exhibits characteristic bending modes around 1400 wavenumbers. The overall infrared spectrum provides a unique fingerprint for the compound, enabling rapid identification and confirmation of structural features. Comparison with infrared spectra of related pyrimidine derivatives allows for the assignment of specific vibrational modes and validation of the proposed molecular structure through characteristic absorption patterns.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid C=O | Stretching | 1700-1725 | Strong |

| Carboxylic Acid O-H | Stretching | 2500-3300 | Strong, Broad |

| Aromatic C-H | Stretching | ~3050 | Medium |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

| Pyrimidine Ring | C=C, C=N Stretching | 1450-1600 | Medium |

| C-S | Stretching | <700 | Weak |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable insights into the compound's fragmentation behavior and molecular ion stability. The molecular ion peak appears at mass-to-charge ratio 184, corresponding to the intact molecular formula C₇H₈N₂O₂S. Mass spectrometric studies of related 4-pyrimidine carboxylic acids have demonstrated that fragmentation patterns are significantly influenced by the nature of substituents, particularly those at position 2 of the pyrimidine ring, while methyl groups at other positions show minimal impact on fragmentation pathways.

The primary fragmentation pathway typically involves the loss of the carboxylic acid group, resulting in a prominent fragment ion at mass-to-charge ratio 139, corresponding to the loss of 45 mass units (COOH). This fragmentation pattern is characteristic of pyrimidine carboxylic acids and represents a favored elimination due to the stability of the resulting pyrimidine cation. Secondary fragmentation may involve the loss of the methylthio group, generating fragment ions that reflect the progressive breakdown of the molecular structure under ionization conditions.

The methylthio substituent at position 2 influences the fragmentation behavior by providing an additional site for electron density and potentially stabilizing certain fragmentation intermediates. Loss of the methyl radical from the methylthio group may occur, resulting in fragment ions at mass-to-charge ratio 169, while complete elimination of the methylthio group produces fragments at mass-to-charge ratio 137. The relative intensities of these fragment ions provide diagnostic information about the substitution pattern and can be used to distinguish this compound from structural isomers or closely related analogs.

Advanced mass spectrometric techniques, including tandem mass spectrometry, enable detailed characterization of fragmentation pathways and provide structural confirmation through collision-induced dissociation experiments. The fragmentation patterns observed for this compound are consistent with the proposed structure and align with established fragmentation behaviors for substituted pyrimidine carboxylic acids, providing robust analytical support for structural assignments and compound identification.

| Fragment | Mass-to-Charge Ratio | Proposed Structure | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 184 | [M]⁺ | Medium |

| Loss of COOH | 139 | [M-45]⁺ | High |

| Loss of SCH₃ | 137 | [M-47]⁺ | Medium |

| Loss of CH₃ from SCH₃ | 169 | [M-15]⁺ | Low |

| Base Peak | Variable | Depends on conditions | High |

Properties

IUPAC Name |

6-methyl-2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-4-3-5(6(10)11)9-7(8-4)12-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUATPPOUXOXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves synthesizing the pyrimidine core with methylthio and methyl substituents, followed by a Sonogashira coupling to introduce the carboxylic acid functionality indirectly through subsequent transformations.

Key Steps:

- Synthesis of 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine (intermediate)

- Pd-catalyzed coupling with aryl iodides to introduce various substituents at the 4-position, which can be oxidized or hydrolyzed to the acid form.

Reaction Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Synthesis of intermediate | 6-methyl-2-(methylthio)pyrimidine + propargyl alcohol derivatives | 70-86% | Using K₂CO₃ in DMF or CH₃CN, room temperature |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, CH₃CN, room temp | 95% | For aryl substitution (e.g., nitrophenyl derivatives) |

Research Findings:

- The coupling reactions are efficient, with yields exceeding 90% under mild conditions, facilitating diversification of the pyrimidine scaffold.

Direct Synthesis via Condensation of Pyrimidine Precursors

Method Overview:

This method involves the condensation of suitable amidines or malonate derivatives with methylated pyrimidine precursors, followed by oxidation or hydrolysis to introduce the carboxylic acid group.

Key Steps:

- Preparation of 4,6-dihydroxy-2-methylpyrimidine via methylation and subsequent oxidation.

- Oxidation to the carboxylic acid using oxidizing agents such as potassium permanganate or other mild oxidants.

Data Table:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Synthesis of dihydroxy pyrimidine | Sodium methylate, methyl malonate, acetamidine hydrochloride | 86-87% | Under ice bath, pH adjustment, crystallization at 0°C |

| Oxidation to acid | Potassium permanganate or similar | Variable | Requires controlled conditions to prevent overoxidation |

Research Findings:

- The process is environmentally friendly when using triphosgene instead of POCl₃, with simplified conditions suitable for industrial scale-up.

Alternative Synthesis Using Chlorination and Oxidation

Method Overview:

This involves chlorination of methylated pyrimidines followed by oxidation to the acid form.

Key Steps:

- Chlorination of methyl groups at the 4-position.

- Oxidative cleavage to generate the carboxylic acid.

Data Table:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination | POCl₃ or triphosgene | Moderate | Controlled temperature to prevent overchlorination |

| Oxidation | KMnO₄ or NaIO₄ | Variable | Requires careful control to avoid degradation |

Research Findings:

- The method offers a straightforward route but requires precise control of chlorination conditions to avoid side reactions.

Summary of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Palladium-catalyzed Sonogashira coupling | Pd catalysts, aryl iodides, CuI | High selectivity, versatile | Requires expensive catalysts | 95% |

| Condensation and oxidation | Sodium methylate, methyl malonate, oxidants | Environmentally friendly, scalable | Multi-step, longer process | 86-87% |

| Chlorination and oxidation | POCl₃, KMnO₄ | Straightforward, well-established | Harsh reagents, environmental concerns | Moderate |

Research Insights and Notes

- The Sonogashira coupling method is highly efficient for introducing aromatic groups at the 4-position, which can be further oxidized or hydrolyzed to the carboxylic acid.

- The condensation approach utilizing methyl malonate and acetamidine hydrochloride offers a safer, more environmentally sustainable route, suitable for large-scale production.

- The chlorination-oxidation pathway is traditional but less favored due to the use of hazardous reagents like POCl₃ and the need for strict control over reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition and Receptor Modulation

The compound has garnered attention for its potential applications in drug development, particularly as an enzyme inhibitor or receptor modulator. The presence of the carboxylic acid group enhances its ability to form hydrogen bonds, while the methylthio group contributes to hydrophobic interactions, making it a candidate for targeting specific biological pathways. Research indicates that derivatives of this compound can exhibit antimicrobial and antifungal properties, which are crucial for developing new therapeutic agents.

Case Studies

- A study demonstrated that derivatives of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid showed promising antifungal activity against various strains of fungi, indicating its potential as an agricultural fungicide.

- Another research highlighted its ability to inhibit specific enzymes involved in metabolic pathways, suggesting its role as a lead compound in designing new drugs aimed at metabolic disorders.

Synthesis of Polymers and Dyes

In materials science, this compound serves as a building block for synthesizing polymers and dyes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylic Acid Derivatives

The structural and functional diversity of pyrimidine carboxylic acid derivatives is illustrated below, with a focus on substituents, physicochemical properties, and applications.

Table 1: Structural Comparison of Selected Pyrimidine Carboxylic Acid Derivatives

Substituent Effects on Reactivity and Bioactivity

- Methylthio (-SMe) vs. Chloro substituents (e.g., in 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid) increase electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .

- Carboxylic Acid (-COOH) vs. Ester (-COOEt): The carboxylic acid group enables direct participation in salt formation or amide coupling, critical for HDAC inhibitor synthesis . Ester derivatives (e.g., Ethyl 2-amino-6-methylpyrimidine-4-carboxylate) are hydrolyzed in vivo to release the active carboxylic acid, serving as prodrugs .

Biological Activity

6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is an organic compound with a unique structure that has garnered attention for its diverse biological activities, particularly in medicinal and agricultural applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 186.23 g/mol

- Functional Groups :

- Methylthio group (-S-CH₃) at position 2

- Carboxylic acid group (-COOH) at position 4

- Methyl group (-CH₃) at position 6

The presence of these functional groups contributes to the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antifungal Properties : The compound has shown significant antifungal activity, making it a candidate for agricultural fungicides. Its derivatives have demonstrated fungicidal properties against several fungal strains .

- Antimicrobial and Antiviral Activities : Structural analogs of this compound have been investigated for their potential antimicrobial and antiviral effects, suggesting a broader therapeutic application in medicine .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus modulating enzyme activity. The carboxylic acid group can form hydrogen bonds, while the methylthio group can engage in hydrophobic interactions, enhancing binding affinity .

- Receptor Modulation : It may also function as a receptor modulator, influencing signal transduction pathways critical for cellular responses .

Case Studies and Experimental Data

-

Antifungal Efficacy :

- A study demonstrated that derivatives of this compound exhibited potent antifungal activity against various strains, with IC values indicating significant efficacy .

- Inhibition of Kinases :

- Microtubule Targeting :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthio-4,6-dihydroxypyrimidine | Lacks carboxylic acid group | Less versatile |

| 5-Chloro-2-(methylthio)pyrimidine | Chlorine substitution | Varies in activity |

| 2-Amino-6-methylpyrimidine | Amino group substitution | Different chemical properties |

The unique combination of functional groups in this compound distinguishes it from these analogs, potentially leading to unique applications and effects in both agricultural and pharmaceutical contexts .

Q & A

Q. Key Reaction Steps :

- Nucleophilic substitution : Methylthio group introduction at the 2-position.

- Ester hydrolysis : LiOH-mediated saponification under mild aqueous conditions.

- Purification : Recrystallization or column chromatography to isolate the product.

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Focus

Optimization involves:

- Catalyst selection : Palladium or copper catalysts for coupling reactions (e.g., in piperidine/piperazine derivatives) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates .

- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-oxidation of methylthio groups) .

- Deprotection efficiency : HCl or ammonium formate for selective N-Boc deprotection .

Example : Using i-Pr₂NEt as a base in DMF at 60°C improved coupling efficiency between methyl 2-chloro-6-methylpyrimidine-4-carboxylate and amine intermediates .

What analytical techniques confirm the structure and purity of this compound?

Q. Basic Research Focus

- NMR spectroscopy :

- ¹H NMR : Methylthio (~δ 2.5 ppm) and pyrimidine proton signals (δ 6.8–8.0 ppm) .

- ¹³C NMR : Carboxylic acid carbon at ~δ 170 ppm.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Melting point analysis : Consistent melting points (e.g., 138–140°C for derivatives) indicate purity .

What biological or pharmacological activities are associated with this compound?

Q. Advanced Research Focus

- HDAC inhibition : The methylthio group can be oxidized or substituted to avoid methanethiol release, enhancing therapeutic potential .

- Antimicrobial activity : Pyrimidine-4-carboxylic acid derivatives show activity against bacterial/fungal pathogens when combined with heterocyclic moieties (e.g., thieno[2,3-d]pyrimidine) .

- Structure-activity relationship (SAR) : Modifications at the 2-(methylthio) position influence solubility and target binding .

How do structural modifications impact the compound’s reactivity and bioactivity?

Q. Advanced Research Focus

- Methylthio substitution : Replacing the methylthio group with hydroxyl or amines alters electrophilicity and metabolic stability .

- Carboxylic acid functionalization : Conversion to amides or esters modulates cell permeability (e.g., pyridyl amides for antimicrobial studies) .

- Heterocyclic fusion : Thieno[2,3-d]pyrimidine hybrids enhance π-π stacking interactions with biological targets .

Example : Substituting methylthio with hydroxyl groups eliminated methanethiol byproducts, improving synthetic efficiency and biocompatibility .

How can computational methods guide the design of derivatives?

Q. Advanced Research Focus

- Docking studies : Predict binding affinities to enzymes (e.g., HDACs or microbial targets) using software like AutoDock .

- DFT calculations : Optimize electronic properties (e.g., charge distribution on the pyrimidine ring) .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and toxicity of derivatives .

How to address discrepancies in reported synthetic yields or characterization data?

Q. Advanced Research Focus

- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) .

- Analytical validation : Cross-check NMR assignments with calculated shifts (e.g., using ACD/Labs software) .

- Byproduct analysis : LC-MS or TLC monitoring identifies intermediates or degradation products .

Example : Yields for methyl ester intermediates varied between 52% and 66% due to differences in workup protocols (e.g., solvent extraction vs. direct crystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.